molecular formula C12H11Cl2NO3 B1454509 2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1267413-08-0

2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1454509
CAS RN: 1267413-08-0
M. Wt: 288.12 g/mol
InChI Key: JLGQDMPNLRDLAG-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative with a carboxylic acid group and a dichlorophenyl group attached. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions, which could potentially make the compound more reactive .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with a carboxylic acid group and a dichlorophenyl group attached. The presence of the dichlorophenyl group could potentially introduce steric hindrance and affect the overall conformation and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the dichlorophenyl and carboxylic acid groups. The dichlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxylic acid group could participate in various reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could result in the compound being acidic. The dichlorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Solid Phase Synthesis of Tetra Substituted Diethylenetriamines

This compound is utilized in the parallel solid phase synthesis of tetra substituted diethylenetriamines. The process involves selective amide alkylation and exhaustive reduction of N-acylated dipeptides . This application is significant in the development of complex organic molecules which can serve as potential pharmaceuticals or be used in material science.

Safety and Hazards

As with any chemical compound, handling “2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for the compound would provide detailed information on its hazards, safe handling procedures, and emergency measures .

Future Directions

The study of pyrrolidine derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research on “2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” could involve investigating its biological activity, optimizing its synthesis, or exploring its potential applications in drug discovery .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c1-15-10(16)5-7(12(17)18)11(15)6-2-3-8(13)9(14)4-6/h2-4,7,11H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGQDMPNLRDLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

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